molecular formula C11H17F2NO3 B2990630 tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate CAS No. 2167831-90-3

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate

Cat. No.: B2990630
CAS No.: 2167831-90-3
M. Wt: 249.258
InChI Key: DURQGKASLNPXKI-UHFFFAOYSA-N
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Description

“tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is a chemical compound with the CAS Number: 2167831-90-3 . It has a molecular weight of 249.26 . The compound is stored at temperatures below -10°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 312.6±42.0 °C and a predicted density of 1.16±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The pKa of the compound is predicted to be -3.75±0.40 .

Scientific Research Applications

Cardioprotective Agents

The tert-butyl group, specifically in the context of tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, has been identified as a potent inhibitor of malonyl-coenzyme A decarboxylase (MCD). This inhibition has significant implications for treating ischemic heart diseases due to its ability to stimulate glucose oxidation in rat hearts and improve cardiac efficiency and function in a rat heart global ischemia/reperfusion model (Cheng et al., 2006).

Synthetic Organic Chemistry Applications

tert-Butyl phenylazocarboxylates, derivatives of tert-butyl groups, serve as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, allowing for a wide range of modifications to the benzene ring under mild conditions. This adaptability highlights the tert-butyl group's utility in creating complex organic molecules with potential applications across various chemical industries (Jasch et al., 2012).

Chiral Auxiliary and Building Block

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been utilized as a chiral auxiliary and building block in dipeptide synthesis. This demonstrates the chemical's role in facilitating the synthesis of enantiomerically pure compounds, essential for the pharmaceutical industry's development of drugs with specific activity profiles (Studer et al., 1995).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butyl groups, are key intermediates in the asymmetric synthesis of amines. This methodology allows for the production of highly enantioenriched amines, including alpha- and beta-amino acids, demonstrating the tert-butyl group's importance in synthesizing biologically active molecules (Ellman et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURQGKASLNPXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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